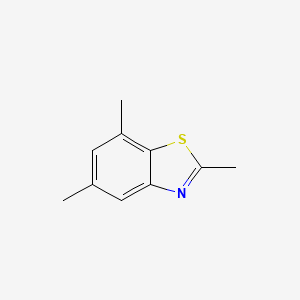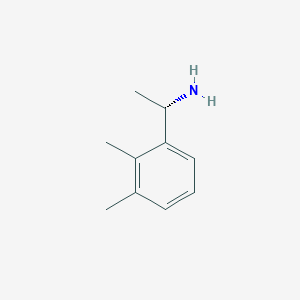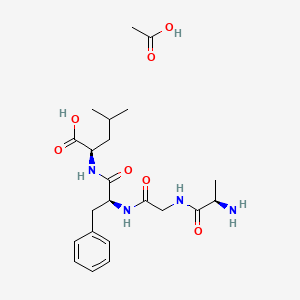
h-cys(trt)-nh2, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(Trt)-NH2, also known as S-Trityl-L-cysteine, is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid that contains a thiol group. The trityl (Trt) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) to ensure the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-NH2 typically involves the protection of the thiol group of cysteine with a trityl group. This can be achieved through the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of H-Cys(Trt)-NH2 follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) for efficient separation and purification of the desired product.
Chemical Reactions Analysis
Types of Reactions
H-Cys(Trt)-NH2 undergoes several types of chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming disulfides or other sulfur-containing compounds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the trityl group.
Substitution: Reagents like iodoethane or other alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Deprotection: The major product is free cysteine.
Substitution: Depending on the reagent used, products can include alkylated cysteine derivatives or disulfides.
Scientific Research Applications
H-Cys(Trt)-NH2 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: In biological research, it is used to study protein structure and function, particularly in the formation of disulfide bonds.
Industry: In the pharmaceutical industry, it is used in the production of peptide drugs and other biologically active compounds.
Mechanism of Action
The primary mechanism of action of H-Cys(Trt)-NH2 involves its role as a protected cysteine derivative in peptide synthesis. The trityl group protects the thiol functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free thiol group can participate in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another protected cysteine derivative used in peptide synthesis, where the Fmoc group protects the amino functionality.
Boc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OH, but with a Boc protecting group for the amino functionality.
Uniqueness
H-Cys(Trt)-NH2 is unique in its specific use of the trityl group for thiol protection, which offers advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the successful formation of peptide bonds.
Properties
Molecular Formula |
C22H22N2OS |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2R)-3-sulfanyl-2-(tritylamino)propanamide |
InChI |
InChI=1S/C22H22N2OS/c23-21(25)20(16-26)24-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,24,26H,16H2,(H2,23,25)/t20-/m0/s1 |
InChI Key |
QQMZZOZYQXTVCD-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CS)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CS)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)




![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)


